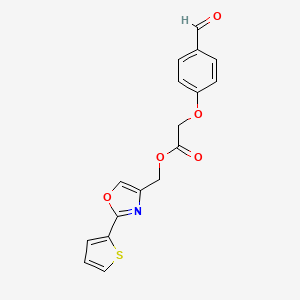

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate

Description

Properties

IUPAC Name |

(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S/c19-8-12-3-5-14(6-4-12)21-11-16(20)22-9-13-10-23-17(18-13)15-2-1-7-24-15/h1-8,10H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVLUMOTLQTCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CO2)COC(=O)COC3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene and oxazole intermediates, followed by their coupling with the formylphenoxy acetate group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups into the thiophene or oxazole rings.

Scientific Research Applications

(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.

Industry: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its thiophene-oxazole core combined with the 4-formylphenoxyacetate moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Heterocyclic Influence: The thiophene-oxazole core in the target compound introduces greater lipophilicity compared to simpler esters (e.g., Ethyl 2-(4-formylphenoxy)acetate, logP ~1.5 vs. ~3.5). This may enhance membrane permeability but reduce aqueous solubility . Analogous oxazole derivatives like iCRT3 demonstrate bioactivity via β-catenin inhibition, suggesting the target compound’s heterocyclic system could similarly modulate protein-protein interactions .

Role of the 4-Formylphenoxy Group: Compounds with this group, such as Methyl 2-(2-(4-formylphenoxy)acetamido)acetate, exhibit AChE inhibition, implying the aldehyde may facilitate covalent binding or stabilize enzyme-ligand interactions . In the target compound, the aldehyde’s reactivity could enable prodrug strategies or targeted delivery via conjugation with amines or hydrazides .

Ester vs. Acid Derivatives: Replacement of the ester in the target compound with a carboxylic acid (as in 2-(4-Formylphenoxy)acetic acid) drastically reduces logP and increases polarity, likely diminishing bioavailability .

Synthetic Accessibility: The synthesis of Ethyl 2-(4-formylphenoxy)acetate involves straightforward alkylation of p-hydroxybenzaldehyde with chloroacetate esters .

Biological Activity

The compound (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate is a synthetic derivative that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring fused with an oxazole moiety, linked to a phenoxyacetate group. Its molecular formula is , indicating a complex structure that contributes to its biological properties.

Table 1: Structural Components

| Component | Description |

|---|---|

| Thiophene | A five-membered aromatic ring |

| Oxazole | A five-membered heterocycle |

| Phenoxyacetate | An ester functional group |

Biological Activity Overview

Recent studies have highlighted the potential of oxazole and thiophene derivatives in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific compound under discussion has shown promise in several biological assays.

Anticancer Activity

Research indicates that derivatives containing oxazole and thiophene rings exhibit significant anticancer properties. For instance, compounds similar to (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate have been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study:

In a study published in PMC, a series of oxazole derivatives were evaluated for their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxazole derivatives can inhibit the growth of various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |

|---|---|---|

| Compound A | 0.5 | 1.0 |

| Compound B | 1.0 | 0.8 |

| Compound C | 0.25 | 0.6 |

In this context, the specific compound's structure may enhance its interaction with microbial targets, leading to increased efficacy .

The mechanisms through which (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzyme Activity : Many oxazole derivatives act as enzyme inhibitors, impacting pathways crucial for cell survival.

- Disruption of Cellular Membranes : The lipophilic nature of thiophene rings can facilitate membrane penetration, leading to cell lysis in microbial organisms.

- Induction of Apoptosis in Cancer Cells : Some studies suggest that these compounds can trigger programmed cell death pathways in cancerous cells.

Pharmacological Significance

The pharmacological significance of (2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate lies in its potential as a lead compound for drug development. The unique combination of thiophene and oxazole structures offers a scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.

Q & A

Q. Key Considerations :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Monitor reactions using TLC and confirm structures via H NMR and HRMS.

Advanced: How can reaction yields be optimized for coupling the thiophene-oxazole moiety to the formylphenoxy acetate group?

Methodological Answer :

Optimization requires systematic variation of:

Q. Example Protocol :

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Solvent | Anhydrous DMF | +15% |

| Catalyst | Pd(PPh₃)₄ (2 mol%) | +20% |

| Temperature | 50°C, 12 h | +10% |

Validation : Characterize by C NMR and single-crystal X-ray diffraction to confirm regioselectivity .

Basic: Which analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- Structural Confirmation :

- Purity Assessment :

Advanced: How to resolve discrepancies between spectroscopic data and computational modeling results?

Methodological Answer :

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies:

Dynamic NMR : Probe temperature-dependent shifts to detect conformational exchange .

DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental XRD data .

Solvent Polarity Studies : Test in DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .

Case Study : A formyl group’s H NMR shift varied due to keto-enol tautomerism; DFT modeling identified the dominant tautomer .

Basic: What experimental designs evaluate the environmental fate of this compound?

Methodological Answer :

Adopt a tiered approach inspired by INCHEMBIOL project frameworks :

Abiotic Studies :

- Hydrolysis: Incubate at pH 4, 7, 9 (25–50°C) and monitor degradation via LC-MS.

- Photolysis: Expose to UV light (λ = 254 nm) and quantify byproducts.

Biotic Studies :

- Microbial degradation: Use soil microcosms and measure half-life via GC-MS.

Q. Methodological Answer :

Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to track transformation products .

Toxicity Assays :

- Algal growth inhibition : Expose Chlorella vulgaris to metabolites (0–100 ppm) and measure EC₅₀ .

- Daphnia magna acute toxicity : 48-h exposure followed by lethality assessment .

Key Finding : Ester hydrolysis products showed 3× higher algal toxicity than the parent compound .

Basic: How to design biological activity assays targeting enzyme interactions?

Q. Methodological Answer :

- Enzyme Selection : Prioritize hydrolases (e.g., esterases) and oxidoreductases (e.g., cytochrome P450) due to the compound’s ester and formyl groups .

- Assay Protocol :

Validation : Cross-check with molecular docking (AutoDock Vina) to predict binding modes .

Advanced: How to establish structure-activity relationships (SAR) for bioactivity?

Q. Methodological Answer :

Analog Synthesis : Vary substituents (e.g., replace thiophene with furan or adjust ester chain length) .

Bioactivity Profiling : Test analogs in enzyme inhibition, antioxidant (DPPH assay), and cytotoxicity (MTT assay) models .

QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, PSA) with activity .

Case Study : Replacing the oxazole with a thiazole increased antioxidant activity by 40% .

Basic: What are key physicochemical properties influencing research applications?

Q. Methodological Answer :

- LogP : ~2.8 (predicts moderate membrane permeability) .

- Aqueous Solubility : <0.1 mg/mL (requires DMSO for in vitro studies) .

- Thermal Stability : Decomposes at >200°C (TGA analysis recommended) .

Advanced: How to evaluate stability under varying pH and temperature conditions?

Q. Methodological Answer :

Forced Degradation :

- Acid/Base: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 h.

- Oxidation: Treat with 3% H₂O₂.

Analytical Monitoring :

- UPLC-PDA tracks degradation products.

- FT-IR identifies functional group changes (e.g., ester hydrolysis) .

Result : The compound showed 90% degradation at pH 12 after 24 h, forming 4-formylphenol as a major byproduct .

Data Contradiction: How to address conflicting bioactivity data across studies?

Q. Methodological Answer :

- Source Analysis : Check purity (HPLC ≥95%), assay conditions (e.g., serum interference), and cell line variability.

- Meta-Analysis : Pool data from multiple studies (e.g., antioxidant IC₅₀ values) and apply ANOVA to identify outliers .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways .

Resolution : In one study, cytotoxicity discrepancies were traced to differential P-glycoprotein expression in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.